molecular formula C14H14FN3O2 B2473021 5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide CAS No. 2415490-59-2

5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide

Cat. No.: B2473021
CAS No.: 2415490-59-2
M. Wt: 275.283
InChI Key: YEMIWHMWSQURQS-UHFFFAOYSA-N
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Description

5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions using methanol and a suitable base.

    Amidation: The carboxamide group is formed through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide is unique due to the combination of fluorine, methoxy, and carboxamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-9-5-12(17-8-11(9)15)14(19)18-7-10-3-4-16-13(6-10)20-2/h3-6,8H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMIWHMWSQURQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NCC2=CC(=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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